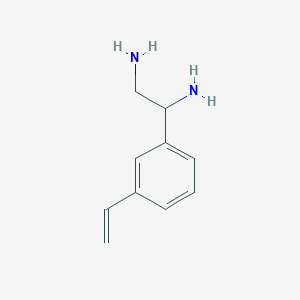
alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a compound belonging to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide typically involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia. One method includes heating 3,4,5,6-tetrahydrophthalic anhydride with urea at a temperature of 155° to 160°C and recrystallizing the obtained reaction product from benzene . Another method involves reacting 3,4,5,6-tetrahydrophthalic anhydride with aqueous ammonia at a temperature of 110° to 160°C .
Industrial Production Methods
For industrial production, a commercially advantageous process involves reacting crude 3,4,5,6-tetrahydrophthalic anhydride with an alcohol to convert carboxylic anhydrides into their monoesters, followed by the addition of ammonia to convert the anhydride into 3,4,5,6-tetrahydrophthalimide .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction reactions, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 3-nitrocinnamic esters with hydrogen in the presence of a catalyst can yield 3-aminocinnamic esters, which can then be condensed with 3,4,5,6-tetrahydrophthalic anhydride to form this compound derivatives .
Aplicaciones Científicas De Investigación
Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of insecticides, herbicides, and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide include:
- 3,4,5,6-Tetrahydrophthalimide
- 3-(3,4,5,6-Tetrahydrophthalimido)cinnamic esters
- 3,4,5,6-Tetrahydrophthalic anhydride
Uniqueness
This compound is unique due to its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
62723-89-1 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h9H,1-6H2,(H,14,16,17) |
Clave InChI |
OBOWFRMYGGCYGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)



![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)







![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
